3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
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Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-14-6-4-5-13(11-14)12-22-17-9-10-27-18(17)19(24)23(20(22)25)16-8-3-2-7-15(16)21/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHIROIUALASAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has gained attention in recent years due to its potential biological activities. This article explores its biological activity, particularly its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a unique structure that includes both fluorophenyl and methoxyphenyl groups. Its molecular formula is with a molecular weight of 382.41 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 382.41 g/mol |
| CAS Number | 1326849-03-9 |
| InChI Key | UMUGNPGPUSKSAR |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. Research indicates that it may exhibit antimicrobial and anticancer properties by inhibiting certain enzymes or receptors involved in cell proliferation and survival.
Anticancer Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer effects. For example:
- Inhibition of MIF2 Tautomerase Activity : The compound has been tested for its inhibitory potency against MIF2 tautomerase activity. The IC50 values for related compounds indicate a promising potential for anticancer activity.
| Compound | IC50 (μM) |
|---|---|
| Positive Control (4-CPPC) | 47 ± 7.2 |
| Compound 3a (R110) | 15 ± 0.8 |
| Compound 3b | 7.2 ± 0.6 |
This table illustrates the varying potency of different derivatives against the MIF2 enzyme, highlighting the importance of structural modifications in enhancing biological activity .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly impact its potency and selectivity.
- Substitution Effects : The introduction of different substituents on the thiophene core has been shown to enhance or diminish activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Increased potency |
| Phenethyl | Diminished potency |
These findings suggest that careful selection of substituents can lead to more effective therapeutic agents .
Case Studies and Research Findings
Research has demonstrated various biological activities associated with thieno[3,2-d]pyrimidine derivatives:
- Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent against various pathogens.
- Anticancer Studies : In vitro studies on colorectal cancer cell lines (Caco-2 and HT-29) showed that certain derivatives exhibited significant antiproliferative effects compared to standard treatments .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer activities by inhibiting key enzymes involved in cancer progression. For example, compounds similar to 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione have been shown to inhibit macrophage migration inhibitory factor (MIF), which plays a crucial role in various cancers .
Case Study: MIF Inhibition
A study published in Nature demonstrated that thieno[3,2-d]pyrimidine derivatives could inhibit MIF with IC50 values suggesting significant potency. The compound this compound is hypothesized to interact with the active sites of MIF through molecular docking studies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary findings suggest that it may modulate inflammatory pathways by interacting with specific receptors and enzymes involved in inflammatory responses. This makes it a candidate for further research in treating inflammatory diseases.
Enzyme Inhibition Studies
Enzyme inhibition studies have shown that this compound can effectively bind to several targets within biological systems. For instance:
| Enzyme | Target Activity | IC50 Value |
|---|---|---|
| MIF | Cytokine inhibition | 2.6 ± 0.2 μM |
| D-DT | Tautomerase activity | Varies |
These interactions indicate the potential for developing therapeutics that target these enzymes more effectively .
Q & A
Q. Table 1: Representative NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 2-Fluorophenyl H | 7.6–8.1 | m |
| 3-Methoxyphenyl OCH₃ | 3.8 | s |
| Thieno H | 6.9–7.3 | d |
Advanced: How do substituents (e.g., fluorophenyl) influence biological activity?
Methodological Answer:
- Fluorine Effects: The 2-fluorophenyl group enhances metabolic stability and binding affinity via hydrophobic interactions and reduced electron density. Compare analogs with/without fluorine using:
- Thiophene vs. Pyridine Rings: Replace the thieno ring with pyrido systems (e.g., pyrido[2,3-d]pyrimidine-2,4-dione) to evaluate activity shifts. Fluorinated thiophene derivatives often show higher pIC₅₀ values (e.g., 6.5–8.5 μM for TRPA1 inhibitors) .
Key Finding:
Thieno[3,2-d]pyrimidine-2,4-dione (PR-3 in ) exhibits superior activity over furan or pyridine analogs due to enhanced π-stacking and solubility .
Advanced: How to resolve contradictions in biological assay results?
Methodological Answer:
Contradictions may arise from impurities, assay conditions, or target selectivity. Address these via:
Purity Validation: Re-purify the compound using preparative HPLC and re-test.
Orthogonal Assays:
- In vitro: Use enzyme-based (e.g., HSD17B13 inhibition) and cell-based (e.g., calcium flux for TRPA1) assays .
- In silico: Perform molecular dynamics simulations to confirm binding mode consistency .
Metabolic Stability Testing: Assess cytochrome P450 interactions to rule off-target effects .
Case Study:
In TRPA1 studies, discrepancies between pIC₅₀ values were resolved by standardizing assay buffers (e.g., pH 7.4 vs. 6.8) and validating with knockout cell lines .
Advanced: What computational strategies predict this compound’s drug-likeness?
Methodological Answer:
ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate:
- LogP: Optimal range 2–3.5 for blood-brain barrier penetration.
- Solubility: >50 μM in aqueous buffers.
Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors at pyrimidine-dione positions) .
QSAR Analysis: Train models on analogs (e.g., pyrimidine-2,4-diones with pIC₅₀ data) to prioritize structural modifications .
Key Insight:
Thieno[3,2-d]pyrimidine-2,4-dione derivatives often exhibit favorable ADMET profiles due to balanced hydrophobicity and molecular weight (<500 Da) .
Basic: What are common byproducts during synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts:
- N-Alkylation Isomers: Formed during benzylation steps.
- Oxidation Byproducts: From residual DMF or oxygen exposure.
- Mitigation:
Q. Table 2: Common Byproducts and Solutions
| Byproduct | Cause | Solution |
|---|---|---|
| N-Alkylation isomer | Competing alkylation sites | Optimize base (e.g., K₂CO₃) |
| Oxidized dione | Air exposure | Use degassed solvents |
Advanced: How to design analogs for improved target selectivity?
Methodological Answer:
Scaffold Hopping: Replace thieno with bioisosteres (e.g., furo[3,2-d]pyrimidine-2,4-dione) to alter selectivity .
Substituent Scanning:
- Fluorine Scanning: Introduce fluorine at para/meta positions on phenyl rings to modulate electronic effects.
- Methoxy Group Optimization: Vary the methoxyphenyl position (e.g., 4-methoxy vs. 3-methoxy) to enhance steric complementarity .
Crystallography: Co-crystallize analogs with target proteins (e.g., HSD17B13) to guide design .
Example:
In HSD17B13 inhibitors, replacing 3-methoxyphenyl with 4-fluorophenyl improved IC₅₀ from 1.2 μM to 0.3 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
